
(1R,2R)-2-(1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-2-(1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid, also known as PCC, is a chiral auxiliary that has been widely used in organic synthesis. PCC is a cyclobutane derivative that contains a pyrazole group and a carboxylic acid group. It is a white crystalline solid that is soluble in water and polar solvents. PCC has been extensively studied due to its unique chemical properties, which make it a useful tool in organic synthesis.
Mecanismo De Acción
The mechanism of action of (1R,2R)-2-(1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid in organic synthesis reactions involves the formation of a chelate between the (1R,2R)-2-(1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid molecule and the substrate. This chelate stabilizes the transition state of the reaction, leading to the formation of the desired product with high stereoselectivity.
Biochemical and Physiological Effects:
(1R,2R)-2-(1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid has not been extensively studied for its biochemical or physiological effects. However, it has been shown to have low toxicity in animal studies, suggesting that it may be relatively safe for use in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (1R,2R)-2-(1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid in organic synthesis reactions is its ability to control the stereochemistry of the products. This can be particularly useful in the synthesis of complex natural products, where stereochemistry is often critical for biological activity. However, one limitation of using (1R,2R)-2-(1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid is that it can be difficult to separate the two diastereomers, (1R,2R)-(1R,2R)-2-(1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid and (1S,2S)-(1R,2R)-2-(1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid, which can lead to lower yields of the desired product.
Direcciones Futuras
There are several future directions for research on (1R,2R)-2-(1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid. One area of interest is the development of new synthetic methods for (1R,2R)-2-(1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid that are more efficient and cost-effective. Another area of interest is the application of (1R,2R)-2-(1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid in the synthesis of new natural products with potential therapeutic uses. Finally, there is a need for further studies on the biochemical and physiological effects of (1R,2R)-2-(1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid, particularly in animal models.
Métodos De Síntesis
(1R,2R)-2-(1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid can be synthesized through a multi-step process that involves the reaction of cyclobutanone with hydrazine, followed by the reaction of the resulting hydrazone with chloroacetic acid. The final step involves the separation of the two diastereomers, (1R,2R)-(1R,2R)-2-(1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid and (1S,2S)-(1R,2R)-2-(1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid, by column chromatography.
Aplicaciones Científicas De Investigación
(1R,2R)-2-(1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid has been used as a chiral auxiliary in a variety of organic synthesis reactions, including asymmetric aldol reactions, Michael additions, and Diels-Alder reactions. (1R,2R)-2-(1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid is particularly useful in these reactions because it can control the stereochemistry of the products. (1R,2R)-2-(1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid has also been used in the synthesis of natural products, such as the alkaloid (-)-epibatidine.
Propiedades
IUPAC Name |
(1R,2R)-2-pyrazol-1-ylcyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c11-8(12)6-2-3-7(6)10-5-1-4-9-10/h1,4-7H,2-3H2,(H,11,12)/t6-,7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HESXDIAEXFAPFB-RNFRBKRXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1C(=O)O)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1C(=O)O)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-(1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



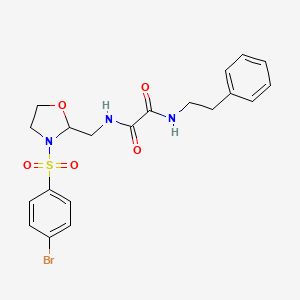

![16-(2,2,6,6-Tetramethylpiperidin-4-yl)-12,18-dioxa-16-azapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{14,19}]henicosa-1(13),2(11),4(9),5,7,14(19),20-heptaene-3,10-dione](/img/structure/B2558388.png)

![2,5-dichloro-N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)thiophene-3-carboxamide hydrochloride](/img/structure/B2558391.png)
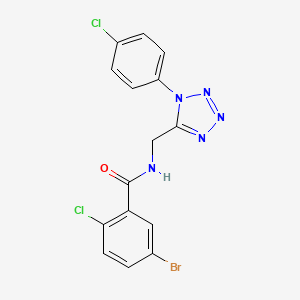
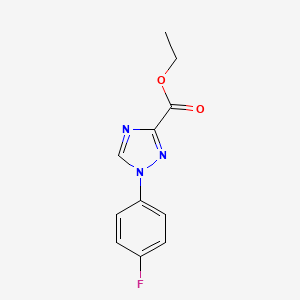
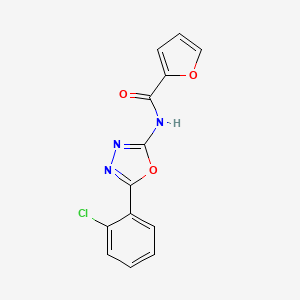
![4-{1-[3-(4-Ethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl}-1-(4-methylphenyl) pyrrolidin-2-one](/img/structure/B2558401.png)
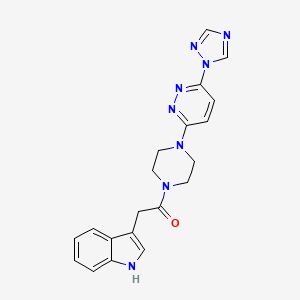
![Methyl 3-[(3-chlorobenzoyl)amino]-3-(1-naphthyl)propanoate](/img/structure/B2558405.png)
![2-[4-(6-Oxo-3-phenylpyridazin-1-yl)piperidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2558406.png)